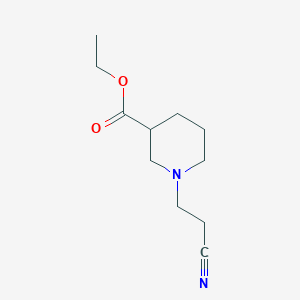

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate (ECPC) is an organic compound with a broad range of applications in industrial, pharmaceutical, and medical research. It is a versatile building block for the synthesis of a variety of compounds, and it is often used as a starting material for the synthesis of complex molecules. ECPC is a chiral compound, which means that it has two enantiomers, or mirror images of the same molecule, that can be separated and used in different ways. ECPC has been studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-understood.

科学的研究の応用

Anticancer Agents Synthesis

Researchers have synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesis involved several steps, starting from ethyl 4-piperidinecarboxylate, leading to compounds with promising anticancer activity against specific cell lines, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Microbial Reduction Studies

Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate underwent microbial reduction by various microorganisms, yielding products with high diastereo- and enantioselectivities. This study highlights the application of microbial processes in achieving specific stereochemical configurations in chemical synthesis, which is crucial for the development of pharmaceuticals (Guo et al., 2006).

Benzothiazole Derivatives for Biological Applications

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce derivatives with potential biological activities. These synthesized compounds showed promising antibacterial and antifungal properties, indicating their applicability in developing new antimicrobial agents (Shafi et al., 2021).

Piperidine Substituted Benzofuro[3,2‐d]pyrimidines Synthesis

The condensation of ethyl 3-amino-2-ben?ofiiran carboxylate with phenyl isocyanate led to the synthesis of benzofuro[3,2‐d]pyrimidines and their derivatives. These compounds were evaluated for antibacterial and antifungal activities, demonstrating the chemical versatility of piperidine derivatives in generating biologically active compounds (Bodke & Sangapure, 2003).

Annulation Reactions for Tetrahydropyridines Synthesis

Ethyl 2-methyl-2,3-butadienoate and N-tosylimines underwent [4 + 2] annulation in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This study showcases the application of annulation reactions in constructing complex nitrogen-containing heterocycles, which are common structures in many pharmaceuticals (Zhu et al., 2003).

特性

IUPAC Name |

ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEHJKMCJBHEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)

![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)

![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)

![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)